molecular formula C20H23NO3 B2600846 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide CAS No. 939008-52-3

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2600846
CAS No.: 939008-52-3
M. Wt: 325.408
InChI Key: UXIQQNLHXTXISV-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a 2,3-dihydrobenzofuran core substituted with two methyl groups at the 2,2-positions and an acetamide side chain. The acetamide nitrogen is attached to a 3,5-dimethylphenyl group, introducing steric and electronic effects that influence its physicochemical and biological properties. This compound’s structure combines a rigid bicyclic benzofuran system with a flexible acetamide linker, a design common in agrochemicals and pharmaceuticals for balancing lipophilicity and bioavailability .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-8-14(2)10-16(9-13)21-18(22)12-23-17-7-5-6-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIQQNLHXTXISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol. This intermediate can be synthesized by reacting 2,3-dihydro-2,2-dimethylbenzofuran with appropriate reagents under controlled conditions .

The next step involves the formation of the acetamide group. This can be achieved by reacting the intermediate with 3,5-dimethylaniline in the presence of acetic anhydride or another suitable acetylating agent . The reaction conditions, such as temperature and solvent, need to be optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound's amide bond shows susceptibility to hydrolysis under specific conditions:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water at elevated temperatures (>80°C).

  • Basic Hydrolysis : Reaction with NaOH (1-2 M) at 60-80°C cleaves the amide bond, yielding 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetic acid and 3,5-dimethylaniline.

Key Observations :

ConditionReaction TimeYield (%)Byproducts
1 M HCl, reflux6–8 h72–78Minimal
2 M NaOH, 70°C4–5 h85–90Trace salts

Nucleophilic Substitution at the Ether Linkage

The benzofuran-attached ether group undergoes cleavage under strong acids (e.g., HBr in glacial acetic acid):

  • Mechanism : Acid-catalyzed protonation of the ether oxygen weakens the C–O bond, enabling bromide ion attack.

  • Products : 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol and bromoacetic acid derivatives .

Experimental Data :

  • Reaction with 48% HBr at 100°C for 3 h achieves 68% conversion .

  • Steric hindrance from the 2,2-dimethyl group on the benzofuran ring slows reaction kinetics compared to unsubstituted analogs .

Amide Alkylation/Acylation

The acetamide’s nitrogen can participate in:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under anhydrous conditions.

Esterification

The acetic acid moiety (after hydrolysis) forms esters with alcohols via Fischer esterification (H₂SO₄ catalyst) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with primary mass loss attributed to benzofuran ring degradation .

Stability Under Storage :

ConditionDegradation (%) at 6 Months
25°C, dry air<2
40°C, 75% humidity12–15

Catalytic Hydrogenation

The dihydrobenzofuran core resists hydrogenation under standard Pd/C/H₂ conditions due to steric protection by the 2,2-dimethyl group . Partial ring saturation requires high-pressure H₂ (50–100 atm) and elevated temperatures.

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

  • E/Z Isomerization at the amide bond (observed via UV-Vis spectroscopy).

  • Ring-Opening Reactions of the benzofuran moiety at prolonged exposure (>24 h).

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    • Research indicates that compounds with benzofuran structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. Studies have shown that derivatives similar to 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide can scavenge free radicals effectively, thus providing protective effects against cellular damage .
  • Anticancer Potential
    • Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Further investigations are necessary to elucidate the specific pathways involved and to evaluate its efficacy in various cancer models .
  • Neuroprotective Effects
    • The neuroprotective potential of benzofuran derivatives has been documented, with implications for treating neurodegenerative disorders such as Alzheimer's disease. The compound may inhibit neuroinflammation and promote neuronal survival through various mechanisms .

Synthetic Methodologies

The synthesis of this compound can be achieved through several approaches:

  • Reaction of Benzofuran Derivatives
    • The synthesis typically involves the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran with acetic anhydride in the presence of a base to form the acetamide derivative . This method allows for the introduction of various substituents on the aromatic ring to modulate biological activity.
  • Modification of Existing Compounds
    • Existing benzofuran-based compounds can be modified through substitution reactions to enhance their pharmacological profiles. This approach enables the exploration of structure-activity relationships (SAR) that are critical for drug development .

Case Studies

  • Case Study: Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity of several benzofuran derivatives using DPPH radical scavenging assays. Results indicated that compounds similar to this compound exhibited IC50 values comparable to established antioxidants like ascorbic acid .
  • Case Study: Anticancer Efficacy
    • In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. These findings suggest its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with enzymes and receptors, modulating their activity. The acetamide group may also play a role in binding to target proteins, influencing their function.

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl)acetamide Derivatives

  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS RN: 137-58-6): Features a diethylamino group instead of the benzofuran-oxy moiety. The diethylamino group enhances solubility in polar solvents and introduces basicity (pKa ~8–9), making it suitable for applications requiring protonation, such as local anesthetic precursors. The 2,6-dimethylphenyl group provides steric hindrance, reducing metabolic degradation compared to the 3,5-dimethylphenyl isomer .
  • N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl): Incorporates a methoxy group and an oxazolidinyl ring. This structure confers fungicidal activity by inhibiting RNA polymerase in oomycetes. The oxazolidinyl ring enhances systemic translocation in plants, a property absent in the target compound .

Substituted Phenoxyacetamides

  • 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide: The bromine atom at the 4-position increases molecular weight (MW: ~367 g/mol) and lipophilicity (logP ~3.5), favoring membrane permeability.
  • 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide: A complex derivative with a peptide-like backbone. The formamido and hydroxy groups enable interactions with enzymatic active sites, suggesting applications as protease inhibitors or antimicrobial agents .

Benzofuran-Containing Analogues

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide

This analogue substitutes the 3,5-dimethylphenyl group with an o-tolyl (2-methylphenyl) group. Crystallographic studies (SHELX-refined) show a planar benzofuran system with a dihedral angle of 85° between the benzofuran and acetamide planes, similar to the target compound .

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate (Furadan)

A carbamate derivative with the same benzofuran core but lacking the acetamide side chain. Furadan is a carbamate insecticide (LD₅₀: 2.4 mg/kg, WHO class IB) that inhibits acetylcholinesterase. The carbamate group’s hydrolytic stability contrasts with the acetamide’s susceptibility to enzymatic cleavage, highlighting divergent metabolic pathways .

Chlorinated Acetamide Agrochemicals

  • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloroacetamide herbicide with an LD₅₀ of 1.1 g/kg (rats). The chloro group enhances electrophilicity, enabling covalent binding to glutathione in weed metabolism. The methoxymethyl group improves soil mobility, a trait absent in the dimethyl-substituted target compound .
  • Thenylchlor (2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide): Incorporates a thienyl group for UV stability and broad-spectrum herbicidal activity. The thienyl moiety’s π-stacking capacity contrasts with the benzofuran’s rigidity, suggesting different target interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) logP Key Substituents Primary Use
Target Compound 353.4 ~3.2 3,5-Dimethylphenyl, dihydrobenzofuran Under investigation
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 234.3 2.1 Diethylamino, 2,6-dimethylphenyl Pharmaceutical precursor
Oxadixyl 278.3 1.8 Oxazolidinyl, methoxy Fungicide
Furadan 221.3 2.0 Methylcarbamate Insecticide

Research Findings and Implications

  • Steric Effects : The 3,5-dimethylphenyl group in the target compound provides greater symmetry and reduced metabolic oxidation compared to 2,6-dimethylphenyl analogues, as seen in alachlor .
  • Electron Modulation : Chlorinated acetamides (e.g., alachlor) exhibit higher electrophilicity and environmental persistence, whereas the target compound’s benzofuran-oxy group may favor π-π interactions in biological targets .

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C16H23NO2C_{16}H_{23}NO_2, with a molecular weight of approximately 273.37 g/mol. The structure features a benzofuran moiety linked to an acetamide group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzofuran have been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the BCL-2 family proteins and caspase activation .

Case Study:
A study focusing on benzofuran derivatives demonstrated their efficacy in inhibiting the growth of breast cancer cells through the induction of cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. Research indicates that benzofuran derivatives possess antifungal and antibacterial properties, which can be attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in models of acute and chronic inflammation .

Synthesis Approaches

The synthesis of this compound typically involves several steps:

  • Formation of Benzofuran Derivative: Starting from commercially available precursors, benzofuran can be synthesized via cyclization reactions.
  • Acetylation: The hydroxyl group on the benzofuran is acetylated using acetic anhydride or acetyl chloride to form the acetamide.
  • Final Coupling Reaction: The final compound is obtained by coupling the benzofuran derivative with N-(3,5-dimethylphenyl)amine under appropriate conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide, and what are their efficiency metrics?

  • Methodology : Synthesis typically involves multi-step reactions starting with substituted benzofuran derivatives and acetamide precursors. For example, condensation reactions between 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol and chloroacetylated intermediates under reflux conditions (e.g., in DMF or acetonitrile) yield the target compound. Yield optimization requires controlled temperature (70–90°C) and catalytic bases like K₂CO₃ .
  • Key Metrics : Reported yields range from 45–65%, with purity verified via HPLC (>95%) and spectroscopic characterization (¹H/¹³C NMR, IR). Reaction scalability is limited by byproduct formation during etherification steps .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

  • Techniques :

  • X-ray crystallography resolves the dihydrobenzofuran ring conformation and acetamide linkage geometry (e.g., bond angles, torsion angles) .
  • ¹H/¹³C NMR confirms substituent positions (e.g., dimethylphenyl groups, benzofuran-O-acetamide connectivity) via coupling patterns and chemical shifts .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 368.19; observed = 368.21 ± 0.02) .

Q. What preliminary biological screening models are used to assess this compound’s pharmacological potential?

  • In vitro assays :

  • Enzyme inhibition : Testing against cyclooxygenase (COX-2) or cytochrome P450 isoforms via fluorometric/colorimetric kits.
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to diaryl ether pharmacophores .
    • Cell-based models : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Case Example : Discrepancies in IC₅₀ values between enzyme assays and cell-based models may arise from off-target effects or metabolic instability.
  • Resolution Strategies :

  • Comparative pharmacokinetics : Use LC-MS/MS to quantify compound stability in assay media vs. cellular environments .
  • Proteomic profiling : Identify interacting proteins via pull-down assays or SILAC labeling to clarify mechanisms .
  • Dose-response normalization : Adjust for differences in membrane permeability using logP calculations (predicted logP = 3.2 ± 0.3) .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

  • Longitudinal Studies :

  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts via GC-MS. Hydrolysis studies at varying pH (2–12) quantify ester/amide bond stability .
  • Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., dimethylphenyl fragments) over 30–90 days .
    • Statistical Design : Split-plot or repeated-measures ANOVA to account for temporal variability in degradation rates .

Q. How can molecular docking studies be optimized to predict binding affinity with novel biological targets?

  • Protocol Refinement :

  • Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., COX-2, estrogen receptors) due to the compound’s lipophilic backbone .
  • Docking Parameters : Use AutoDock Vina with flexible ligand sampling and grid boxes sized to accommodate the benzofuran moiety (20 ų). Validate with MM/GBSA free energy calculations .
    • Limitations : Overprediction of binding due to rigid receptor models; mitigate via molecular dynamics simulations (50 ns trajectories) .

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